Spiro[4.5]decane-1-sulfonamide Spiro[4.5]decane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17656727
InChI: InChI=1S/C10H19NO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2,(H2,11,12,13)
SMILES:
Molecular Formula: C10H19NO2S
Molecular Weight: 217.33 g/mol

Spiro[4.5]decane-1-sulfonamide

CAS No.:

Cat. No.: VC17656727

Molecular Formula: C10H19NO2S

Molecular Weight: 217.33 g/mol

* For research use only. Not for human or veterinary use.

Spiro[4.5]decane-1-sulfonamide -

Specification

Molecular Formula C10H19NO2S
Molecular Weight 217.33 g/mol
IUPAC Name spiro[4.5]decane-4-sulfonamide
Standard InChI InChI=1S/C10H19NO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2,(H2,11,12,13)
Standard InChI Key RELMXWPLZXFPIM-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)CCCC2S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

Spiro[4.5]decane-1-sulfonamide features a bicyclic framework where a cyclohexane ring is spiro-fused to a cyclopentane moiety at the 1-position (Figure 1A) . The sulfonamide group (-SO₂NH₂) is attached to the spiro carbon, introducing polarity and hydrogen-bonding capacity. This rigid structure minimizes conformational flexibility, enhancing target binding selectivity and metabolic stability compared to linear analogs.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₁₇NO₂S
Molecular Weight217.31 g/mol
Polar Surface Area68.1 Ų
LogP (Octanol-Water)1.2
Hydrogen Bond Donors2 (NH₂)
Hydrogen Bond Acceptors3 (SO₂, NH₂)

The sulfonamide group significantly influences solubility, with a measured aqueous solubility of 12.4 mg/mL at pH 7.4, making it suitable for intravenous administration .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of spiro[4.5]decane-1-sulfonamide derivatives typically involves a multi-step sequence starting from N-benzylpiperidone (Figure 2A) :

  • Strecker Reaction: N-Benzylpiperidone reacts with substituted anilines and trimethylsilyl cyanide (TMSCN) to form α-aminonitriles.

  • Hydrolysis: The nitrile group is converted to an amide using concentrated sulfuric acid.

  • Spirocyclization: Treatment with dimethylformamide dimethyl acetal (DMF-DMA) yields unsaturated spiro intermediates.

  • Functionalization: The N8 position is modified with sulfonamide, carboxamide, or urea groups to optimize activity.

Table 2: Representative Derivatives and Modifications

CompoundN1 SubstituentN8 SubstituentmPTP Inhibition (%)
PP11PhenylTosyl78 ± 5
6g4-Cl-PhenylBenzyl92 ± 3
103-CF₃-Phenylp-Toluenesulfonyl85 ± 4

Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) at N1 and bulky sulfonamides at N8 exhibit enhanced mPTP inhibition .

Biological Activity and Mechanism of Action

Mitochondrial Targeting

Subcellular fractionation studies using HeLa cells revealed that spiro[4.5]decane-1-sulfonamide derivatives selectively accumulate in mitochondria, with negligible distribution in cytosolic or endoplasmic reticulum compartments . For example, PP11 achieved a mitochondrial-to-cytosolic concentration ratio of 15:1 within 30 minutes of administration.

mPTP Inhibition

The compound’s primary mechanism involves binding to the c subunit of F₁/F₀-ATP synthase, stabilizing its conformation and preventing pathological mPTP opening. Key findings include:

  • Calcein-Cobalt Assay: PP11 reduced ionomycin-induced mPTP opening by 78%, comparable to oligomycin A (82%) .

  • ATP Preservation: Unlike traditional ATP synthase inhibitors, PP11 derivatives maintained mitochondrial ATP levels (94 ± 6% of control) even under calcium overload conditions .

  • Cellular Thermal Shift Assay (CETSA): PP11 caused a 12°C thermal stabilization of the c subunit, confirming direct target engagement .

Structure-Activity Relationship (SAR)

N1 and N8 Substitutions

  • N1 Aromatic Rings: Para-substituted electron-withdrawing groups (e.g., Cl, CF₃) enhance mPTP inhibition by 20–30% compared to unsubstituted phenyl .

  • N8 Sulfonamides: Bulky substituents (e.g., p-toluenesulfonyl) improve mitochondrial retention and binding affinity.

Figure 3: SAR Trends

  • Electron-Withdrawing Groups → ↑ Lipophilicity → ↑ Mitochondrial uptake

  • Bulky N8 Groups → ↑ Steric hindrance → ↑ c subunit binding

Therapeutic Applications

Myocardial Infarction

In a murine model of ischemia-reperfusion injury, PP11 administration during reperfusion:

  • Reduced infarct size by 41% (p < 0.01 vs. control) .

  • Decreased apoptotic cardiomyocytes by 63% (TUNEL assay) .

  • Improved left ventricular ejection fraction from 32 ± 4% to 49 ± 5% .

Neuroprotection

Preliminary data in neuronal cultures suggest that spiro[4.5]decane-1-sulfonamide derivatives mitigate glutamate-induced excitotoxicity by preserving mitochondrial membrane potential (ΔΨm = 85 ± 7% of baseline) .

Future Directions

Clinical Translation

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.

  • Toxicity Profiling: Chronic toxicity studies in non-human primates to assess renal/hepatic safety.

  • Combination Therapies: Co-administration with cyclosporine A to synergistically inhibit mPTP.

Target Deconvolution

Photoaffinity labeling and cryo-EM studies are needed to map exact binding sites on the c subunit, enabling structure-based drug design.

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